molecular formula C11H14O2 B15021538 5-Isopropylidenetricyclo[4.1.0.0~2,4~]heptane-3-carboxylic acid

5-Isopropylidenetricyclo[4.1.0.0~2,4~]heptane-3-carboxylic acid

Cat. No.: B15021538
M. Wt: 178.23 g/mol
InChI Key: IDPHIODYRLZABH-UHFFFAOYSA-N
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Description

5-Isopropylidenetricyclo[4.1.0.0~2,4~]heptane-3-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its distinct molecular configuration makes it a subject of interest for synthetic chemists and researchers exploring novel chemical reactions and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylidenetricyclo[4.1.0.0~2,4~]heptane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the hydrogenation of 7-phenyltricyclo[4.1.0.0~2,7~]heptane-1-carboxylic acid over Raney nickel can yield related tricyclic structures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced catalytic processes and precise control of reaction parameters to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Isopropylidenetricyclo[4.1.0.0~2,4~]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Raney nickel for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation can yield bicyclic or tricyclic derivatives with varying functional groups .

Scientific Research Applications

5-Isopropylidenetricyclo[4.1.0.0~2,4~]heptane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which 5-Isopropylidenetricyclo[4.1.0.0~2,4~]heptane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropylidenetricyclo[4.1.0.0~2,4~]heptane-3-carboxylic acid is unique due to its specific isopropylidene substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

5-propan-2-ylidenetricyclo[4.1.0.02,4]heptane-3-carboxylic acid

InChI

InChI=1S/C11H14O2/c1-4(2)7-5-3-6(5)8-9(7)10(8)11(12)13/h5-6,8-10H,3H2,1-2H3,(H,12,13)

InChI Key

IDPHIODYRLZABH-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2CC2C3C1C3C(=O)O)C

Origin of Product

United States

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